2,2,3,4-Tetramethylcyclobutan-1-one
Description
2,2,3,4-Tetramethylcyclobutan-1-one is a cyclobutanone derivative featuring four methyl substituents at positions 2, 2, 3, and 4 on its four-membered ring. This structural arrangement introduces significant ring strain, influencing its chemical reactivity and physical properties. Notably, it has been identified in volatile organic compounds (VOCs) produced by bacterial strains (e.g., OS12 and OS25) and exhibits antifungal activity, inhibiting Fusarium oxysporum mycelial growth by 35% in experimental assays .
Properties
CAS No. |
1193-34-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
2,2,3,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C8H14O/c1-5-6(2)8(3,4)7(5)9/h5-6H,1-4H3 |
InChI Key |
PVXWXVPUCQYBGD-UHFFFAOYSA-N |
SMILES |
CC1C(C(C1=O)(C)C)C |
Canonical SMILES |
CC1C(C(C1=O)(C)C)C |
Synonyms |
2,2,3,4-Tetramethyl-1-cyclobutanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 2,2,4,4-Tetramethylcyclobutan-1-one
Key Differences :
- Substituent Positions : The 2,2,4,4 isomer differs in methyl group placement, leading to distinct steric and electronic effects. The symmetrical substitution at positions 2 and 4 may reduce ring strain compared to the asymmetrical 2,2,3,4 isomer.
- Applications : The 2,2,4,4 isomer is commercially available in quantities ranging from 100 mg to 1 g (CymitQuimica), indicating its utility as a reference standard or synthetic intermediate in materials science .
- Biological Activity: No direct antifungal data are provided for this isomer, suggesting divergent biological roles compared to 2,2,3,4-Tetramethylcyclobutan-1-one.
Table 1: Comparison of Cyclobutanone Derivatives
Functional Group Variants: 2,2,4,4-Tetramethylcyclobutan-1-amine Hydrochloride
Key Differences :
- Functional Group : The amine hydrochloride derivative replaces the ketone with an amine group, altering solubility and reactivity. Its molecular formula is C₈H₁₈ClN (MW: 163.69 g/mol) .
- Applications : Marketed for industrial and research use (ECHEMI), it likely serves as a building block in organic synthesis or pharmaceutical development .
- Regulatory Compliance : Adheres to global safety standards, emphasizing its suitability for regulated industries .
Trimethylcyclobutanone Analog: 2,2,3-Trimethylcyclobutan-1-one
Research and Industrial Implications
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